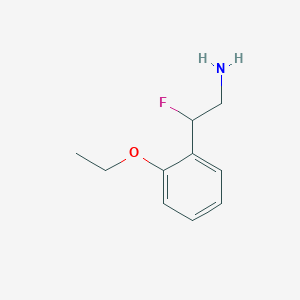

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYMPGRZINQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The preparation of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine can be approached via:

- Nucleophilic substitution and fluorination on a suitable precursor containing a leaving group at the α-position.

- Fluorination of α-halo or α-hydroxy intermediates followed by amination.

- Reductive amination or amine introduction after fluorination.

- Use of organometallic reagents (e.g., aryllithiums or Grignard reagents) to build the carbon skeleton followed by functional group transformations.

Specific Reported Methods

Fluorination via α-Halo Precursors

One common approach is starting from 2-(2-ethoxyphenyl)acetaldehyde or its derivatives, which can be converted to α-halo intermediates (e.g., α-chloro or α-bromo compounds). Subsequent nucleophilic fluorination using fluoride sources (e.g., KF, CsF, or Selectfluor) provides the α-fluoro intermediate. Final amination can be achieved by displacement or reductive amination to yield the target amine.

Organolithium or Grignard Addition to Fluorinated Electrophiles

According to patent literature, aryl organolithium or Grignard reagents bearing ethoxy substituents can be reacted with fluorinated electrophiles or polyfunctional amides to introduce the fluoroethanamine moiety selectively. Continuous flow methods have been developed for selective acylation and fluorination steps, improving yields and selectivity.

Reductive Amination of Fluorinated Ketones

Fluorinated ketones such as 2-(2-ethoxyphenyl)-2-fluoroacetophenone can be prepared by selective fluorination of the corresponding ketone intermediates. These ketones undergo reductive amination with ammonia or amine sources to furnish the desired fluoroethan-1-amine derivatives.

Continuous Flow Synthesis Techniques

Recent advances include the use of continuous flow setups for the preparation of fluorinated amines, which allow better control over reaction parameters such as temperature, residence time, and reagent mixing. This method is particularly effective for handling reactive organolithium reagents and sensitive fluorination steps, leading to improved regioselectivity and scalability.

Summary Table of Preparation Methods

Detailed Research Findings

Patent US 9,556,139 B2 describes various fluorinated aryl amines synthesized via organolithium reagents and selective fluorination, including analogues with ethoxy substituents on the phenyl ring. The patent emphasizes the use of substituted phenyl rings and fluorinated side chains for DP2 antagonists, indicating synthetic routes applicable to 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine.

Continuous flow synthesis reported in academic theses highlights the use of organometallic reagents for selective functionalization of aromatic rings bearing alkoxy groups, including fluorination steps and subsequent amination. This method improves reaction safety and scalability.

PubChem data confirms the molecular structure and synonyms of related fluorinated ethanamine derivatives but lacks explicit synthetic procedures. However, it supports the existence of hydrochloride salts as stable forms for isolation.

Catalytic deaminative coupling methods provide an alternative amination strategy that could be adapted for fluorinated substrates, offering potential for milder and more selective synthesis of secondary amines.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethylamine derivatives.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate, or other strong bases in organic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, ethylamine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the fluoroethanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethoxy Substitution Patterns

2-(4-Ethoxyphenyl)-2-fluoroethan-1-amine

- Structural Difference : The ethoxy group is at the para position (4-position) of the phenyl ring instead of the ortho position.

- Altered electronic effects due to para-directing nature, which may influence binding affinity in receptor-ligand interactions .

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine

- Structural Difference : Contains two methoxy groups (OCH₃) at the 2- and 4-positions of the phenyl ring.

- Impact :

Halogen-Substituted Analogs

2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

- Structural Difference : Replaces the ethoxy group with chlorine and fluorine at the 2- and 4-positions, respectively.

- Molecular weight increases (191.61 g/mol vs. 183.20 g/mol for the target compound), affecting pharmacokinetic properties .

1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine Hydrochloride

Heterocyclic and Extended Chain Analogs

(E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide

- Structural Difference : Incorporates a pyrazole-carboxamide scaffold and a methylsulfonyl group.

- Extended chain length increases molecular complexity and may reduce blood-brain barrier permeability compared to the simpler ethylamine structure .

2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethan-1-amine

- Structural Difference : Replaces the ethoxyphenyl group with a difluorobenzodioxole ring.

- Impact :

- The benzodioxole system provides rigidity and oxidative stability.

- Difluoro substitution may improve metabolic resistance but reduce aromatic π-π stacking interactions .

Biological Activity

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

The structure of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine includes a fluorine atom attached to an ethylamine backbone, which is substituted with an ethoxyphenyl group. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in modulating receptor activity.

Key Mechanisms:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmitter uptake and release.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Biological Activity Overview

Research has demonstrated various biological activities associated with 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine:

Neurotransmitter Uptake Inhibition

Studies suggest that related compounds can inhibit norepinephrine (NE) and serotonin (5-HT) uptake, indicating potential antidepressant properties. Analogous compounds with similar structures have shown significant inhibition of synaptosomal uptake in rodent models .

Antidepressant Activity

In rodent models, compounds structurally related to 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine have demonstrated potential antidepressant effects by antagonizing reserpine-induced hypothermia and reducing noradrenergic responsiveness .

Case Studies

- Antidepressant Efficacy : A study involving a series of phenyl derivatives demonstrated that specific substitutions could enhance their ability to inhibit neurotransmitter uptake, suggesting a pathway for developing new antidepressants .

- Enzyme Interaction : Research indicates that similar compounds can modulate phosphoinositide 3-kinases (PI3K), which are critical in various signaling pathways related to inflammation and cancer .

Research Findings

Recent studies have explored the pharmacological potential of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine and its analogs:

| Study | Findings | Implications |

|---|---|---|

| Study A | Inhibition of NE and 5-HT uptake | Potential for antidepressant development |

| Study B | Modulation of PI3K activity | Implications for cancer therapy |

| Study C | Structure-activity relationship analysis | Guidance for future compound design |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated precursors (e.g., 2-ethoxybenzyl bromide) can react with ammonia or protected amines under controlled conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the ethoxyphenyl moiety and amine proton environment.

- ¹⁹F NMR : Identifies fluorine substitution and electronic environment.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FT-IR : Detects amine (-NH₂) and ether (C-O-C) functional groups .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Amine oxidation can be monitored using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the ethoxy substituent influence pharmacokinetic properties compared to methoxy or halogenated analogs?

- Methodological Answer : Ethoxy’s larger size increases lipophilicity (measured via logP), potentially enhancing blood-brain barrier permeability but reducing aqueous solubility. Comparative studies with methoxy () or bromo analogs () involve in vitro assays (e.g., PAMPA for permeability) and metabolic stability tests using liver microsomes .

Q. What experimental strategies elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Screen for affinity toward serotonin/dopamine receptors.

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) or kinases.

- In Silico Docking : Model interactions with receptors (e.g., 5-HT₂A) using software like AutoDock. Structural analogs () guide target selection .

Q. How can enantiomeric resolution challenges be addressed given the compound’s chiral center?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H).

- Derivatization : Employ chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for separation.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .

Data Contradiction Analysis

Q. How should conflicting data on biological activity between structural analogs be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.